molecular formula C13H11NO B3357576 8-Methyl-9H-carbazol-1-OL CAS No. 73910-78-8

8-Methyl-9H-carbazol-1-OL

Cat. No.: B3357576
CAS No.: 73910-78-8
M. Wt: 197.23 g/mol
InChI Key: JMWYKOBVJUPIKK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Methyl-9H-carbazol-1-OL typically involves the functionalization of the carbazole core. One common synthetic route includes the methylation of carbazole followed by hydroxylation at the 1-position. The reaction conditions often involve the use of strong bases and oxidizing agents . Industrial production methods may involve catalytic processes to enhance yield and selectivity.

Chemical Reactions Analysis

8-Methyl-9H-carbazol-1-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include hydroxylated and methylated derivatives .

Scientific Research Applications

8-Methyl-9H-carbazol-1-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-9H-carbazol-1-OL involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of angiogenesis and inflammation, as well as modulation of protein kinases .

Comparison with Similar Compounds

8-Methyl-9H-carbazol-1-OL can be compared with other carbazole derivatives, such as:

  • 9-Methyl-9H-carbazole
  • 2-Carbazol-9-yl-ethanol
  • 9H-Carbazol-3-ol

These compounds share a similar core structure but differ in their functional groups and substitution patterns. The uniqueness of this compound lies in its specific methylation and hydroxylation, which confer distinct chemical and biological properties .

Properties

IUPAC Name

8-methyl-9H-carbazol-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-8-4-2-5-9-10-6-3-7-11(15)13(10)14-12(8)9/h2-7,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWYKOBVJUPIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)C(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542756
Record name 8-Methyl-9H-carbazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73910-78-8
Record name 8-Methyl-9H-carbazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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